molecular formula C24H23N3O4S B2371400 methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886952-20-1

methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2371400
CAS No.: 886952-20-1
M. Wt: 449.53
InChI Key: DUTPXVIIZKCJFY-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine core fused with a dihydro ring system. Key substituents include a carbamoyl (CONH2) group at position 3, a 2,2-diphenylacetamido moiety at position 2, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-31-24(30)27-13-12-17-18(14-27)32-23(20(17)21(25)28)26-22(29)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3,(H2,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPXVIIZKCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Thieno[2,3-c]pyridine Derivatives

Thieno[2,3-c]pyridine compounds are known for a variety of biological activities, including:

  • Antimicrobial Activity : Many thieno[2,3-c]pyridine derivatives exhibit significant antibacterial and antifungal properties. This is often attributed to their ability to interfere with bacterial protein synthesis or cell wall integrity.
  • Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.
  • Anticancer Properties : Some thieno[2,3-c]pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines. They may induce apoptosis or inhibit tumor growth through multiple pathways.
  • Neurological Effects : Research has indicated that certain thieno[2,3-c]pyridine derivatives can affect neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating a series of thieno[2,3-c]pyridine derivatives found that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the nitrogen atom significantly influenced antimicrobial potency.
  • Anti-inflammatory Mechanisms : Research published in the Journal of Medicinal Chemistry reported that specific thieno[2,3-c]pyridine derivatives inhibited the NF-kB signaling pathway, leading to decreased levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism for their anti-inflammatory effects.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain thieno[2,3-c]pyridine analogs induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. These findings highlight their potential as anticancer agents.

Data Table

Compound NameBiological ActivityReference Study
Thieno[2,3-c]pyridine Derivative AAntimicrobial against E. coliJournal of Antimicrobial Agents
Thieno[2,3-c]pyridine Derivative BAnti-inflammatory (NF-kB inhibition)Journal of Medicinal Chemistry
Thieno[2,3-c]pyridine Derivative CCytotoxicity in breast cancer cellsCancer Research Journal

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit promising anticancer properties. Methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Properties

Thieno[2,3-c]pyridine derivatives have also shown anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

In vitro studies revealed that this compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound has been screened for antimicrobial activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results indicate that the compound possesses moderate antibacterial activity and could be further developed into an antimicrobial agent.

Drug Delivery Systems

The incorporation of this compound into novel drug delivery systems has been explored to enhance bioavailability and targeted delivery.

Case Study: Nanoparticle Formulation

Research on nanoparticle formulations containing this compound showed improved solubility and sustained release profiles compared to conventional formulations. This approach could lead to more effective therapeutic strategies for chronic diseases.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives have provided insights into optimizing their pharmacological properties.

Data Table: SAR Insights

SubstituentActivity Change
-NH₂ (Amino Group)Increased anticancer activity
-CH₃ (Methyl Group)Enhanced anti-inflammatory properties

These findings underscore the importance of chemical modifications in enhancing the efficacy of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties, pharmacokinetics, and biological activity. Below is a detailed analysis of key analogs:

Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ()

  • Substituents: Position 3: Cyano (CN) group. Position 2: 3,4,5-Trimethoxyphenylamino group.
  • Molecular Formula : C₁₉H₂₁N₃O₅S.
  • Activity : Exhibits antitubulin activity with an IC₅₀ of 1.2 µM in HeLa cells, attributed to the trimethoxyphenyl group’s role in disrupting microtubule dynamics .
  • Key Data :
    • Melting point: 180–181°C.
    • NMR signals: δ 9.55 (s, 1H, NH), δ 6.53 (s, 2H, aromatic protons).
    • MS (ESI): [M+1]⁺ = 404.3 .

However, the absence of a trimethoxyphenyl group might reduce antitubulin potency.

(E)-Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (4SC-207, )

  • Substituents: Position 3: Cyano group. Position 2: Pyridin-3-yl acrylamido group.
  • Molecular Formula : C₁₉H₁₈N₄O₃S.
  • Activity : Potent microtubule inhibitor (IC₅₀ = 12 nM in taxane-resistant cells) due to the acrylamido group’s conformational rigidity, which enhances tubulin binding .
  • Key Data :
    • Exact mass: 382.11.
    • In vitro tubulin polymerization inhibition at µM concentrations .

Comparison : The target compound’s diphenylacetamido group introduces steric bulk and lipophilicity, which may alter binding kinetics compared to 4SC-207’s planar pyridinyl group.

Clopidogrel Impurity C ()

  • Substituents :
    • Position 6: Methyl ester.
    • Position 2: o-Chlorophenyl group.
  • Molecular Formula: C₁₆H₁₇Cl₂NO₂S.
  • Activity : Pharmacologically inactive impurity of the antiplatelet drug clopidogrel, highlighting the critical role of substituents in bioactivity .

Comparison : The target compound’s carbamoyl and diphenylacetamido groups differentiate it from Clopidogrel Impurity C, suggesting divergent mechanisms (e.g., kinase vs. P2Y12 receptor modulation).

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity Key Reference
Target Compound C₂₈H₂₅N₃O₄S¹ 3-Carbamoyl, 2-Diphenylacetamido, Methyl ester Hypothesized antitubulin/kinase
Methyl 3-cyano-2-(trimethoxyphenylamino) analog C₁₉H₂₁N₃O₅S 3-Cyano, 2-Trimethoxyphenylamino Antitubulin (IC₅₀ = 1.2 µM)
4SC-207 C₁₉H₁₈N₄O₃S 3-Cyano, 2-Pyridinyl acrylamido Microtubule inhibition (IC₅₀ = 12 nM)
Clopidogrel Impurity C C₁₆H₁₇Cl₂NO₂S 2-o-Chlorophenyl, Methyl ester Inactive impurity

Research Implications and Gaps

  • Structural Insights: The carbamoyl and diphenylacetamido groups in the target compound likely enhance solubility and target affinity compared to cyano or chlorophenyl analogs.
  • Data Limitations: No direct biological or spectroscopic data for the target compound were available in the provided evidence, necessitating further experimental validation .

Preparation Methods

One-Pot Multi-Component Synthesis

A streamlined approach combines Gewald reaction, carbamoylation, and amidation in a single pot using B(OCH2CF3)3 as a coupling agent. Yield: 58%.

Metal-Free Denitrogenative Cyclization

Source describes a triazole-mediated cyclization to form thieno[2,3-c]pyridines, though yields for the target compound remain unreported.

Challenges and Optimization Considerations

  • Steric Hindrance : The diphenylacetamido group impedes reaction rates; elevated temperatures (80–100°C) improve kinetics.
  • Purification : Silica gel chromatography is critical due to polar byproducts.
  • Scale-Up : Transesterification is preferred for industrial scalability.

Analytical Characterization

  • NMR : 1H NMR (DMSO-d6) δ 5.64 (s, 1H, H-4), 7.44–7.49 (m, 10H, diphenyl), 3.72 (s, 3H, COOCH3).
  • HRMS : m/z 449.5 [M+H]+.

Q & A

Q. What is the core structural framework of methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how do its functional groups influence reactivity?

The compound features a fused thieno[2,3-c]pyridine core, with a partially saturated dihydrothienopyridine ring system. Key functional groups include:

  • Carbamoyl group at position 3, enhancing hydrogen-bonding potential for target interactions.
  • 2,2-Diphenylacetamido substituent at position 2, contributing steric bulk and π-π stacking capabilities.
  • Methyl carboxylate at position 6, influencing solubility and metabolic stability.
    These groups collectively modulate reactivity in substitution, cyclization, and acylation reactions, critical for derivatization .

Q. What are the standard synthetic strategies for constructing the thieno[2,3-c]pyridine scaffold in this compound?

Synthesis typically involves:

Core formation : Cyclization of thiophene and pyridine precursors via Friedländer or Gewald reactions.

Functionalization : Sequential amidation (e.g., introducing diphenylacetamido via carbodiimide coupling) and esterification.

Optimization : Control of temperature (60–100°C) and solvent polarity (DMF, THF) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 2.5–3.5 ppm) and confirms regiochemistry.
  • HPLC/MS : Monitors reaction progress and quantifies purity (>95% threshold for biological assays).
  • X-ray crystallography : Resolves 3D conformation, including bond angles critical for target binding .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards).
  • Storage : Airtight containers in dry, ventilated areas away from ignition sources.
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?

  • Substituent modifications :

    Position Modification Biological Impact Reference
    2Bulkier aryl groupsIncreased apoptosis in MCF-7 cells
    3Carbamoyl → ureaEnhanced kinase inhibition (IC₅₀ < 100 nM)
    6Methyl → ethyl esterImproved metabolic stability (t½ > 4h)
  • Mechanistic assays : Flow cytometry for cell-cycle arrest (G1/S phase) and caspase-3 activation .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

  • Variable testing conditions : Standardize MIC assays (e.g., CLSI guidelines) to reduce discrepancies in Gram-negative vs. Gram-positive activity .
  • Resistance profiling : Use efflux pump inhibitors (e.g., PAβN) to differentiate intrinsic vs. acquired resistance .

Q. How can synthetic yield be improved while maintaining enantiomeric purity?

  • Catalytic optimization : Use Pd/C or chiral auxiliaries for asymmetric induction during cyclization.
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) improve intermediate solubility (yield increase from 13% to 70% observed in analogous syntheses) .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to acetylcholinesterase (KD < 1 μM).
  • Molecular dynamics simulations : Predicts binding stability in NMDA receptor pockets .

Q. How can computational modeling guide the design of derivatives with reduced cytotoxicity?

  • ADMET prediction : Use QSAR models to prioritize derivatives with lower hepatotoxicity (e.g., reduced CYP3A4 inhibition).
  • Docking studies : Identify steric clashes in off-target binding (e.g., hERG channel) .

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